molecular formula C18H20N4O4S B2856803 2-(2-oxo-3-phenylimidazolidin-1-yl)-N-(4-sulfamoylbenzyl)acetamide CAS No. 1251577-11-3

2-(2-oxo-3-phenylimidazolidin-1-yl)-N-(4-sulfamoylbenzyl)acetamide

Numéro de catalogue B2856803
Numéro CAS: 1251577-11-3
Poids moléculaire: 388.44
Clé InChI: JNTXNRDNAJDVGC-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-(2-oxo-3-phenylimidazolidin-1-yl)-N-(4-sulfamoylbenzyl)acetamide, also known as Compound A, is a synthetic compound that has gained attention in the field of scientific research due to its potential therapeutic applications. It was first synthesized by researchers at the University of California, San Francisco, and has since been the subject of numerous studies investigating its mechanism of action and potential uses.

Mécanisme D'action

The mechanism of action of 2-(2-oxo-3-phenylimidazolidin-1-yl)-N-(4-sulfamoylbenzyl)acetamide A is complex and not yet fully understood. It is known to target a variety of signaling pathways, including the NF-κB and HIF-1α pathways, which are involved in inflammation and cancer growth. It has also been found to inhibit the activity of certain enzymes, such as histone deacetylases, which play a role in gene expression.
Biochemical and Physiological Effects
Studies have shown that 2-(2-oxo-3-phenylimidazolidin-1-yl)-N-(4-sulfamoylbenzyl)acetamide A can have a variety of biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and increase the production of anti-inflammatory cytokines, such as IL-10. It has also been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and reduce angiogenesis. In addition, it has been found to have neuroprotective effects, potentially reducing the risk of neurodegenerative diseases.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of using 2-(2-oxo-3-phenylimidazolidin-1-yl)-N-(4-sulfamoylbenzyl)acetamide A in lab experiments is its specificity for certain signaling pathways and enzymes, allowing for targeted research. Additionally, its synthetic nature allows for easy production and purification. However, one limitation is its relatively new discovery, leading to a lack of extensive research and potential unknown side effects.

Orientations Futures

There are numerous potential future directions for research on 2-(2-oxo-3-phenylimidazolidin-1-yl)-N-(4-sulfamoylbenzyl)acetamide A. One area of interest is its potential use as a cancer treatment, particularly in combination with other therapies. Additionally, it may have applications in the treatment of inflammatory disorders and neurological diseases. Further research is needed to fully understand its mechanism of action and potential side effects.

Méthodes De Synthèse

The synthesis of 2-(2-oxo-3-phenylimidazolidin-1-yl)-N-(4-sulfamoylbenzyl)acetamide A involves the reaction of 2-phenylimidazolidin-4-one with 4-(chloromethyl)benzenesulfonamide, followed by the addition of acetic anhydride and sodium acetate. The resulting product is purified through recrystallization, yielding a white powder with a melting point of 220-222°C.

Applications De Recherche Scientifique

2-(2-oxo-3-phenylimidazolidin-1-yl)-N-(4-sulfamoylbenzyl)acetamide A has been shown to have potential therapeutic applications in a variety of areas, including cancer treatment, inflammation, and neurological disorders. In cancer research, it has been found to inhibit the growth and proliferation of cancer cells through the suppression of certain signaling pathways. Inflammation studies have shown that 2-(2-oxo-3-phenylimidazolidin-1-yl)-N-(4-sulfamoylbenzyl)acetamide A can reduce the production of inflammatory cytokines, leading to a decrease in inflammation. In neurological disorders, it has been found to have neuroprotective effects, potentially reducing the risk of neurodegenerative diseases.

Propriétés

IUPAC Name

2-(2-oxo-3-phenylimidazolidin-1-yl)-N-[(4-sulfamoylphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O4S/c19-27(25,26)16-8-6-14(7-9-16)12-20-17(23)13-21-10-11-22(18(21)24)15-4-2-1-3-5-15/h1-9H,10-13H2,(H,20,23)(H2,19,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNTXNRDNAJDVGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)N1CC(=O)NCC2=CC=C(C=C2)S(=O)(=O)N)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-oxo-3-phenylimidazolidin-1-yl)-N-(4-sulfamoylbenzyl)acetamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.